Benzoic acid, 4-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)thio]-, methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester is a complex organic compound with a unique structure It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the aromatic ring is substituted with a 4,5-dimethyl[1,1’-biphenyl]-2-ylthio group
Preparation Methods
The synthesis of Benzoic acid, 4-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester typically involves several steps:
Starting Materials: The synthesis begins with benzoic acid and 4,5-dimethyl[1,1’-biphenyl]-2-thiol.
Esterification: Benzoic acid is first converted to its methyl ester using methanol in the presence of a strong acid catalyst such as sulfuric acid.
Thioether Formation: The methyl ester is then reacted with 4,5-dimethyl[1,1’-biphenyl]-2-thiol under suitable conditions to form the desired product. This step may involve the use of a base such as sodium hydroxide to facilitate the reaction.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
Benzoic acid, 4-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester can undergo various chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thioether group to a thiol or even to a hydrocarbon.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for nitration reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 4-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester involves its interaction with specific molecular targets. The thioether group can undergo oxidation to form reactive intermediates that may interact with biological molecules, leading to antimicrobial or anti-inflammatory effects . The exact molecular pathways involved would depend on the specific biological context and the nature of the target organisms or cells.
Comparison with Similar Compounds
Benzoic acid, 4-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester can be compared with other similar compounds:
Methyl benzoate: This compound is a simpler ester of benzoic acid and lacks the thioether and biphenyl substituents.
Methyl 4-methylbenzoate: This compound has a methyl group on the aromatic ring but lacks the thioether and biphenyl substituents.
Anthranilic acid derivatives: These compounds have an amino group on the benzoic acid ring and can undergo similar types of reactions.
The uniqueness of Benzoic acid, 4-[(4,5-dimethyl[1,1’-biphenyl]-2-yl)thio]-, methyl ester lies in its combination of a thioether group and a biphenyl substituent, which confer distinct chemical and biological properties.
Properties
CAS No. |
638199-65-2 |
---|---|
Molecular Formula |
C22H20O2S |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
methyl 4-(4,5-dimethyl-2-phenylphenyl)sulfanylbenzoate |
InChI |
InChI=1S/C22H20O2S/c1-15-13-20(17-7-5-4-6-8-17)21(14-16(15)2)25-19-11-9-18(10-12-19)22(23)24-3/h4-14H,1-3H3 |
InChI Key |
WEVPKJROUMVIRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)SC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.